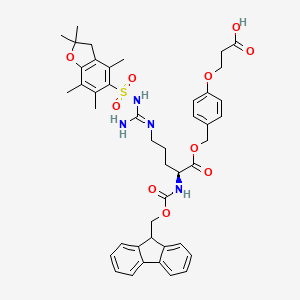

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

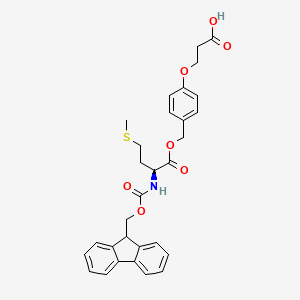

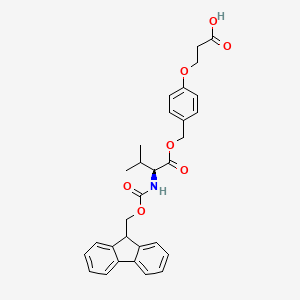

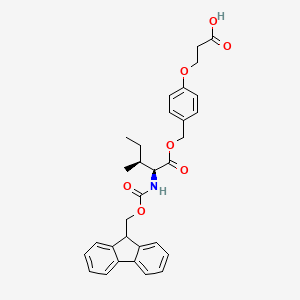

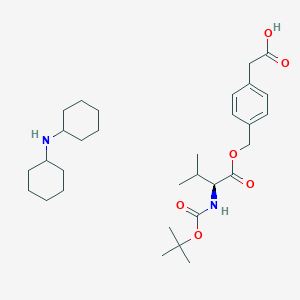

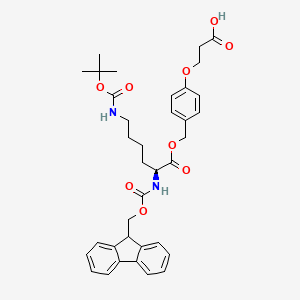

“Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .

Synthesis Analysis

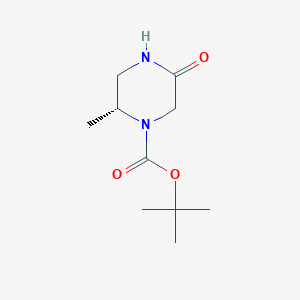

The synthesis of “this compound” involves the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides . A new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .Molecular Structure Analysis

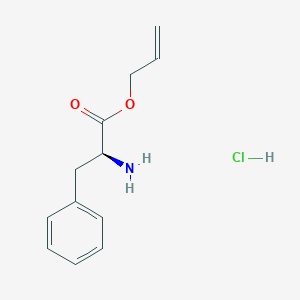

The molecular structure of “this compound” is important for its function. Peptides containing α,α-disubstituted α-amino acids had similar resistance to protease digestion but showed different secondary structures . Intracellular uptake assays revealed that the helicity of peptides was important for their cell-penetrating abilities .Chemical Reactions Analysis

The chemical reactions involving “this compound” are crucial for its function. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are important for its function. It has a molecular weight of 648.77 g/mol .Wirkmechanismus

Target of Action

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with arginine .

Mode of Action

This compound is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The Fmoc group (Fluorenylmethyloxycarbonyl) protects the amino end of the arginine, and the Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidine group of arginine .

Action Environment

Environmental factors such as pH and temperature could influence the stability of this compound and its efficacy in peptide bond formation. Additionally, the presence of other reactive groups could potentially interfere with its function in peptide synthesis .

Vorteile Und Einschränkungen Für Laborexperimente

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a useful tool for peptide and protein synthesis in the lab. It is relatively stable and has a low propensity for racemization, making it ideal for use in lab experiments. However, it is also relatively expensive and requires specialized equipment and techniques to synthesize.

Zukünftige Richtungen

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is an important tool for peptide and protein synthesis and medicinal chemistry. Future research should focus on optimizing the synthesis of the amino acid derivative, as well as exploring its potential applications in drug discovery and development. Other potential areas of research include exploring its ability to interact with enzymes and other proteins, as well as its potential therapeutic applications.

Synthesemethoden

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is synthesized using a two-step process. In the first step, the Fmoc group is attached to the amino acid by reacting it with a base in the presence of a protecting group. In the second step, the protecting group is removed and the amino acid is coupled to the desired molecule. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Wissenschaftliche Forschungsanwendungen

Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is used in scientific research as a building block for peptides and proteins. It is also used in medicinal chemistry to study the biological activity of peptides and proteins. In addition, it is used in the development of new drugs and drug delivery systems.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRSPAYCSZWOGZ-QNGWXLTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N4O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)